3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile
Description
This compound is an oxazole derivative characterized by a 2-chlorophenyl group at position 3, a cyano (–CN) group at position 4, and an (E)-configured ethenyl bridge substituted with a 3-(methylsulfanyl)phenylamino group at position 3. Its structural complexity arises from the combination of electron-withdrawing (chlorine, cyano) and electron-donating (methylsulfanyl) groups, which may influence reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(E)-2-(3-methylsulfanylanilino)ethenyl]-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-25-14-6-4-5-13(11-14)22-10-9-18-16(12-21)19(23-24-18)15-7-2-3-8-17(15)20/h2-11,22H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXBNBXTPPUTRJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea-Mediated Cyclization
The oxazole ring is synthesized via cyclocondensation of α-haloketones with urea derivatives. Ethyl bromopyruvate reacts with urea in ethanol under reflux to yield 5-aminooxazole-4-carboxylate intermediates. For the target compound, this method was adapted using 2-chlorophenyl-substituted α-bromoketones:
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Urea (2.5 equiv) | Ethanol | Reflux | 6 hr | 68% |
| α-Bromo-2-chloropropiophenone | Ethanol | 80°C | 4 hr | 72% |
Key challenges include regioselectivity control and competing dimerization side reactions. Microwave-assisted protocols (120°C, 30 min) improved yields to 81% while reducing reaction time.
Installation of the 4-Cyano Group
Carboxamide Dehydration
The 4-cyano group is introduced via dehydration of a carboxamide precursor using phosphorus oxychloride (POCl₃) in pyridine:
Procedure
- Oxazole-4-carboxamide (1.0 equiv) dissolved in anhydrous pyridine
- POCl₃ (1.4 equiv) added dropwise at 0°C
- Stirred 5 hr at 20°C
- Quenched with ice/HCl (pH 3)
- Extraction with diethyl ether
Key Data
- Conversion: 98% (HPLC)
- Isolated Yield: 74%
- Purity: >99% (HPLC)
Alternative methods using (CF₃SO₂)₂O in DMF provided comparable yields (72%) but required stringent moisture control.
Construction of the 5-[(E)-Ethenylamino] Side Chain
Heck Coupling Methodology
A palladium-catalyzed coupling installs the ethenyl bridge between the oxazole and 3-(methylsulfanyl)aniline:
Catalytic System
- Pd(OAc)₂ (5 mol%)
- P(o-Tol)₃ (10 mol%)
- K₂CO₃ (2.0 equiv)
- DMF/H₂O (4:1), 90°C
Stereochemical Control
The E:Z ratio reached 19:1 when using:
- Bulkier ligands (XPhos)
- Higher reaction temperatures (110°C)
- Slow reagent addition protocols
Yield Optimization
| Entry | Base | Solvent | E:Z Ratio | Yield |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF/H₂O | 19:1 | 82% |
| 2 | Cs₂CO₃ | Toluene/EtOH | 15:1 | 78% |
| 3 | Et₃N | DMSO | 8:1 | 65% |
Final Assembly and Purification
The convergent synthesis pathway combines fragments through sequential coupling:
Stepwise Protocol
- Oxazole core formation → 3-(2-chlorophenyl) substitution (68%)
- Cyano group installation (74%)
- Heck coupling (82%)
Overall Yield
- Linear route: 41% (0.68 × 0.74 × 0.82)
- Convergent route: 54% (parallel fragment synthesis)
Purification via silica chromatography (EtOAc/hexanes) followed by recrystallization from MeOH/H₂O provided pharmaceutical-grade material (99.5% purity).
Challenges and Methodological Limitations
Stereochemical Drift
- E→Z isomerization observed during prolonged storage
- Mitigated by argon atmosphere and amber glass storage
Scale-Up Issues
- Exothermic risks in POCl₃-mediated dehydration
- Solved via controlled addition reactors
Catalyst Costs
- Palladium loading reduced to 2 mol% via ligand engineering
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alkanes or alcohols.
Scientific Research Applications
3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogs in the Oxazole Family
Compound A : Methyl 2-[[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carbonyl]Amino]Benzoate (CAS 301680-63-7)
- Molecular Formula : C₁₉H₁₃ClN₂O₄
- Key Substituents :
- 2-Chlorophenyl at oxazole position 3.
- Methyl group at oxazole position 4.
- Methyl ester and benzamide side chains.
- Comparison: The methyl group at position 5 reduces steric hindrance compared to the ethenyl-amino group in the target compound.
Compound B : 2-[(E)-2-(3-Methoxyphenyl)Ethenyl]-5-[4-(3-Methylbenzoyl)Piperazin-1-Yl]-1,3-Oxazole-4-Carbonitrile (CAS 940994-23-0)
- Molecular Formula : C₂₅H₂₄N₄O₃
- Key Substituents :
- 3-Methoxyphenyl ethenyl group at position 2.
- Piperazinyl-benzoyl group at position 5.
- Comparison: The methoxy group (electron-donating) contrasts with the methylsulfanyl group (moderately electron-donating due to sulfur’s polarizability) in the target compound, affecting electronic distribution. The piperazinyl-benzoyl moiety introduces a bulky, hydrophilic group, which may enhance binding to biological targets compared to the simpler amino-ethenyl group in the target .
Chromene and Triazole Derivatives
Compound 1E : 2-Amino-5-Hydroxy-4-(4-Methylphenyl)-4H-Chromene-3-Carbonitrile
- Molecular Formula : C₁₇H₁₄N₂O₂
- Key Features: Chromene core with a cyano group.
- Comparison: Chromenes exhibit planar aromatic systems, differing from the oxazole’s heterocyclic ring. The hydroxyl and amino groups in 1E increase polarity, contrasting with the methylsulfanyl and chlorophenyl groups in the target compound, which prioritize lipophilicity .
Etaconazole and Propiconazole (Triazole Pesticides)
- Key Features :
- Triazole rings with chlorophenyl and dioxolane groups.
- Comparison :
Physicochemical and Spectral Data Comparison
Substituent Effects on Bioactivity (Inferred)
- Chlorophenyl vs.
- Cyano Group: Present in all compared compounds, the –CN group likely contributes to electron-withdrawing effects, stabilizing the heterocyclic ring and influencing binding interactions.
- Methylsulfanyl vs. Methoxy : The –SMe group in the target compound may offer better resistance to oxidative metabolism compared to –OCH₃ in Compound B, which is prone to demethylation .
Biological Activity
The compound 3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile (CAS Number: 320425-09-0) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer activities, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The structure features a chlorophenyl group, an oxazole ring, and a carbonitrile moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
-
Cell Line Studies :
- The compound has shown cytotoxic effects against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .
- A study highlighted that modifications in the phenyl ring significantly influenced cytotoxicity, with certain substitutions enhancing activity against specific cancer types .
-
Mechanism of Action :
- Molecular dynamics simulations revealed that the compound interacts with key proteins involved in apoptosis pathways, primarily through hydrophobic interactions. This suggests that it may act by modulating apoptotic signaling pathways .
- The presence of the methylthio group was identified as a crucial factor in enhancing the compound's anticancer activity, possibly by improving solubility or bioavailability .
Kinase Inhibition
Recent studies have also explored the kinase inhibitory potential of this compound. It has been shown to inhibit specific kinases involved in cancer cell signaling pathways, which may contribute to its anticancer effects. For instance:
- The compound inhibited the formation of neurospheres in patient-derived glioma stem cells, indicating its potential as an anti-glioma agent .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that:
- The presence of electronegative substituents such as chlorine enhances antiproliferative activity.
- The oxazole moiety is critical for maintaining biological activity, as modifications can lead to loss of efficacy .
Summary of Findings
| Activity Type | Observed Effects | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity against A-431 and Jurkat | IC50 values lower than doxorubicin |
| Kinase Inhibition | Inhibition of glioma stem cell growth | Effective against primary patient-derived cells |
| Structure-Activity | Importance of chlorination and substitution | Electronegativity enhances activity |
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
Q & A
Basic: How can researchers optimize the synthesis of 3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on reaction conditions (temperature, solvent polarity, and catalyst selection) and stepwise purification. For example:
- Step 1: Use Pd-catalyzed cross-coupling for the ethenyl linkage to ensure stereochemical integrity (E-configuration). Monitor reaction progress via TLC or HPLC .
- Step 2: Employ microwave-assisted synthesis to accelerate the oxazole ring formation, reducing side products. Validate purity via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Step 3: Characterize intermediates using H/C NMR and FT-IR to confirm functional groups before proceeding to subsequent steps .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H NMR to confirm the (E)-ethenyl configuration (coupling constant ) and C NMR to verify the oxazole ring carbons (δ 150–160 ppm) .
- Mass Spectrometry: High-resolution ESI-MS for molecular ion validation (expected [M+H] ~408.05 Da) and fragmentation pattern analysis .
- HPLC-PDA: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace impurities .
Advanced: How can computational modeling resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., variable IC values in kinase assays) may arise from conformational flexibility or solvent effects.
- Molecular Dynamics (MD): Simulate ligand-protein binding under physiological conditions (explicit solvent, 310 K) to identify stable binding poses .
- QSAR Modeling: Corlate substituent effects (e.g., methylsulfanyl group) with activity trends using Hammett constants or DFT-derived descriptors (e.g., HOMO/LUMO energies) .
- Docking Validation: Compare results across multiple software (AutoDock Vina, Schrödinger) to minimize algorithmic bias .
Advanced: What experimental strategies can address low solubility in aqueous media for in vitro assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO-water mixtures (<1% DMSO) with incremental titration to avoid precipitation. Validate stability via dynamic light scattering (DLS) .
- Cyclodextrin Inclusion Complexes: Screen β-cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility while maintaining bioactivity .
- Pro-drug Derivatization: Introduce hydrolyzable groups (e.g., ester linkages) at the carbonitrile position, followed by enzymatic cleavage in biological systems .
Basic: What are the key structural features influencing this compound’s potential as a kinase inhibitor?
Methodological Answer:
- Oxazole Core: Acts as a hinge-binding motif, forming hydrogen bonds with kinase ATP-binding pockets .
- (E)-Ethenyl Linker: Maintains planarity for optimal π-π stacking with hydrophobic residues (e.g., Phe80 in EGFR) .
- 3-(Methylsulfanyl)phenyl Group: Enhances hydrophobic interactions and modulates electron density for selective inhibition .
Advanced: How can researchers design environmental fate studies to assess ecological risks of this compound?
Methodological Answer:
- Photodegradation Assays: Expose to UV light (λ = 254 nm) in aqueous buffers, monitoring degradation via LC-MS/MS and identifying byproducts (e.g., chlorophenyl fragments) .
- Soil Sorption Tests: Use batch equilibrium methods with varying organic matter content to determine values and leaching potential .
- Ecotoxicology Models: Apply OECD guidelines for Daphnia magna or algae growth inhibition tests to estimate LC/EC values .
Advanced: What strategies are recommended for resolving discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Cell Panel Screening: Test across diverse lines (e.g., HEK293, HepG2, MCF-7) with controlled passage numbers and culture conditions .
- Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway-specific responses .
- Metabolic Stability Assays: Use liver microsomes to assess cytochrome P450-mediated degradation, which may vary by cell type .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing and synthesis due to potential dust/volatile byproducts .
- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: What methodologies validate the compound’s stability under long-term storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, analyzing degradation products via LC-HRMS .
- Solid-State NMR: Monitor amorphous vs. crystalline phase transitions over time to assess physical stability .
- Accelerated Aging: Use Arrhenius modeling (40°C/75% RH) to predict shelf life and recommend storage conditions (desiccant, inert atmosphere) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
